molecular formula C22H19NO4 B3396136 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate CAS No. 1007678-16-1

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate

Cat. No. B3396136
CAS RN: 1007678-16-1
M. Wt: 361.4 g/mol
InChI Key: WYBBGRMHVDVJGF-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate, commonly known as PBD-1, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. PBD-1 is a member of the stilbenoid family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Scientific Research Applications

PBD-1 has been the subject of extensive research due to its potential therapeutic applications. It has been found to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. PBD-1 has also been shown to possess anti-inflammatory activity and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, PBD-1 has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

Mechanism of Action

The mechanism of action of PBD-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. PBD-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBD-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PBD-1 has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer. In addition, PBD-1 has been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of PBD-1 is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of PBD-1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the pharmacokinetics and toxicity of PBD-1.

Future Directions

There are several potential future directions for research on PBD-1. One area of interest is the development of PBD-1 analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of PBD-1 as a potential treatment for viral infections, such as herpes simplex virus. In addition, further research is needed to fully understand the mechanism of action of PBD-1 and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, PBD-1 is a promising compound with a broad range of biological activities. Its potential therapeutic applications make it an important subject of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action of PBD-1 and its potential applications in the treatment of cancer, inflammatory diseases, and viral infections.

properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-25-20-10-7-18(15-21(20)26-2)22(24)27-19-8-5-16(6-9-19)3-4-17-11-13-23-14-12-17/h3-15H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBGRMHVDVJGF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 3,4-dimethoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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